2-(Hex-1-EN-1-YL)thiophene
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Overview
Description
2-(Hex-1-EN-1-YL)thiophene is a heterocyclic compound that features a thiophene ring substituted with a hex-1-en-1-yl group. Thiophene itself is a five-membered ring containing one sulfur atom, and it is known for its aromatic properties. The addition of the hex-1-en-1-yl group introduces an aliphatic chain with a double bond, which can influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-EN-1-YL)thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with hex-1-en-1-yl halides under basic conditions. This method typically uses a palladium catalyst to facilitate the coupling reaction . Another method involves the use of Grignard reagents, where hex-1-en-1-yl magnesium bromide reacts with thiophene .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to ensure high yields and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has been explored to produce substituted thiophenes efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Hex-1-EN-1-YL)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond in the hex-1-en-1-yl group to a single bond.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hexylthiophene.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Hex-1-EN-1-YL)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hex-1-EN-1-YL)thiophene and its derivatives often involves interactions with biological targets such as enzymes and receptors. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding affinity . Additionally, the aliphatic chain can interact with hydrophobic regions of biological molecules, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the hex-1-en-1-yl group.
2-Butylthiophene: A thiophene derivative with a butyl group instead of a hex-1-en-1-yl group.
2-Octylthiophene: A thiophene derivative with an octyl group.
Uniqueness
The double bond in the aliphatic chain can participate in further chemical modifications, making it a versatile intermediate for the synthesis of various functional materials .
Properties
CAS No. |
124960-15-2 |
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Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-hex-1-enylthiophene |
InChI |
InChI=1S/C10H14S/c1-2-3-4-5-7-10-8-6-9-11-10/h5-9H,2-4H2,1H3 |
InChI Key |
SQUMLJZLJQVYOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CC=CS1 |
Origin of Product |
United States |
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